Phospholipase A2 activating peptide

Catalog No.
S844558
CAS No.
137314-60-4
M.F
C106H184N28O30
M. Wt
2330.804
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phospholipase A2 activating peptide

CAS Number

137314-60-4

Product Name

Phospholipase A2 activating peptide

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C106H184N28O30

Molecular Weight

2330.804

InChI

InChI=1S/C106H184N28O30/c1-19-55(12)78(125-88(147)67(48-51(4)5)120-90(149)70-33-26-44-131(70)101(160)69(50-135)122-85(144)62(108)37-39-74(139)140)95(154)115-58(15)84(143)116-63(30-22-23-41-107)87(146)123-76(53(8)9)94(153)121-68(49-52(6)7)89(148)128-82(60(17)137)99(158)129-81(59(16)136)98(157)118-65(38-40-75(141)142)100(159)134-47-29-36-73(134)102(161)132-45-27-34-71(132)92(151)126-79(56(13)20-2)96(155)127-80(57(14)21-3)97(156)130-83(61(18)138)103(162)133-46-28-35-72(133)91(150)124-77(54(10)11)93(152)117-64(31-24-42-113-105(109)110)86(145)119-66(104(163)164)32-25-43-114-106(111)112/h51-73,76-83,135-138H,19-50,107-108H2,1-18H3,(H,115,154)(H,116,143)(H,117,152)(H,118,157)(H,119,145)(H,120,149)(H,121,153)(H,122,144)(H,123,146)(H,124,150)(H,125,147)(H,126,151)(H,127,155)(H,128,148)(H,129,158)(H,130,156)(H,139,140)(H,141,142)(H,163,164)(H4,109,110,113)(H4,111,112,114)/t55-,56-,57-,58-,59+,60+,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-,80-,81-,82-,83-/m0/s1

InChI Key

BLFWHYXWBKKRHI-JYBILGDPSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)N

Phospholipase A2 activating peptide is a peptide fragment derived from phospholipase A2 activating protein. This peptide plays a crucial role in the activation of phospholipase A2 enzymes, which are involved in the hydrolysis of phospholipids to release fatty acids and lysophospholipids. The amino acid sequence of this peptide exhibits significant homology to melittin, a well-known peptide from bee venom, indicating a potential mechanism of action that may involve membrane interaction and disruption. The molecular formula of phospholipase A2 activating peptide is C106H184N28O30, with a molecular weight of approximately 2330.8 daltons .

PAF-AP binds to a specific site on PLA2, inducing a conformational change that activates the enzyme []. This activation allows PLA2 to cleave phospholipids in cell membranes, releasing arachidonic acid. Arachidonic acid is then metabolized by enzymes like cyclooxygenase and lipoxygenase to generate various inflammatory mediators like prostaglandins and leukotrienes [].

Mechanism of Action

PAF-AP is a peptide fragment derived from the phospholipase A2 activating protein (PLAP) []. It binds to and activates PLA2 in a dose-dependent manner, typically leading to a 10-fold increase in activity at concentrations around 1 µg/ml []. The exact mechanism of activation is still being elucidated, but it's believed to involve an interaction with the C2 domain of PLA2, which is crucial for its membrane association and activity [].

Research Applications

PAF-AP is a valuable tool for researchers studying various aspects of PLA2 function. Here are some specific applications:

  • Understanding PLA2 signaling pathways: By activating PLA2, PAF-AP can help researchers understand the downstream signaling cascades triggered by PLA2 activity. PLA2-generated products like arachidonic acid are precursors for important signaling molecules like prostaglandins, and PAF-AP can be used to study how PLA2 activation influences these pathways [].
  • Investigating PLA2 involvement in diseases: PLA2s have been implicated in various diseases, including inflammation, neurodegeneration, and cancer []. PAF-AP can be used to study how PLA2 activity contributes to these pathologies and identify potential therapeutic targets.
  • Screening for PLA2 inhibitors: Researchers can utilize PAF-AP to screen for compounds that inhibit PLA2 activity. Identifying such inhibitors could lead to the development of new drugs for diseases where PLA2 overactivity is a contributing factor [].

The primary function of phospholipase A2 activating peptide is to enhance the activity of phospholipase A2, which catalyzes the hydrolysis of the sn-2 acyl bond in glycerophospholipids. The general reaction can be represented as follows:

Phosphatidylcholine+H2O1 acylglycerophosphocholine+fatty acid\text{Phosphatidylcholine}+\text{H}_2\text{O}\rightarrow \text{1 acylglycerophosphocholine}+\text{fatty acid}

This reaction releases free fatty acids, including arachidonic acid, which can further be metabolized into bioactive lipid mediators such as eicosanoids, playing significant roles in inflammation and cellular signaling .

Phospholipase A2 activating peptide exhibits dose-dependent activation of phospholipase A2, significantly enhancing its enzymatic activity. Studies indicate that at concentrations as low as 1 µg/ml, the peptide can increase phospholipase A2 activity by tenfold. This activation is critical for various physiological processes, including inflammation, cell signaling, and membrane dynamics. The involvement of this peptide in inflammatory responses suggests its potential role in conditions such as asthma and other inflammatory diseases .

Phospholipase A2 activating peptide is typically synthesized using solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids in a stepwise manner. The synthesis process often involves:

  • Selection of Amino Acids: The desired sequence is determined based on the known structure.
  • Coupling: Amino acids are sequentially added to a growing chain on a solid support.
  • Cleavage: Once the desired length is achieved, the peptide is cleaved from the solid support.
  • Purification: The crude product is purified using high-performance liquid chromatography to achieve the required purity level (typically >95%) .

Phospholipase A2 activating peptide has several applications in research and potential therapeutic areas:

  • Inflammation Research: It serves as a tool for studying inflammatory pathways and mechanisms mediated by phospholipase A2.
  • Drug Development: Understanding its mechanism can aid in developing anti-inflammatory drugs targeting phospholipase A2 pathways.
  • Biochemical Assays: Used in laboratory settings to assess phospholipase activity and related biochemical processes .

Research indicates that phospholipase A2 activating peptide interacts with membrane phospholipids, facilitating the activation of phospholipase A2 enzymes. This interaction may mimic or enhance the effects seen with melittin, suggesting a shared mechanism involving membrane disruption or reorganization. Studies have shown that this peptide can effectively activate phospholipase A2 in murine smooth muscle cell sonicates more efficiently than synthetic melittin . Further studies are needed to elucidate the precise molecular interactions involved.

Several compounds exhibit similar functions or structural characteristics to phospholipase A2 activating peptide. Below is a comparison highlighting their uniqueness:

Compound NameStructure/SourceFunction/ActivityUnique Features
MelittinBee venomActivates phospholipases; antimicrobial propertiesKnown for its potent hemolytic activity
Secretory Phospholipase AVarious sourcesHydrolyzes membrane phospholipids; involved in inflammationExists in multiple isoforms with varying activities
Cytosolic Phospholipase AHuman cellsHydrolyzes arachidonic acid; regulates inflammationCalcium-dependent activation; diverse isoforms
Lysosomal Phospholipase ALysosomal compartmentsDegrades lysosomal phospholipidsFunctions independently of calcium; specific substrate preference

Phospholipase A2 activating peptide stands out due to its specific role in enhancing the activity of phospholipase A2 without exhibiting significant hemolytic properties like melittin. Its unique sequence and mechanism make it a valuable tool for research into lipid metabolism and inflammatory processes .

XLogP3

-6.4

Dates

Modify: 2024-04-14

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